[1-(2-Fluorobenzoyl)piperidin-3-yl]methanamine
Overview
Description
Chemical Reactions Analysis
Piperidine derivatives are utilized in different ways as anticancer, antiviral, antimalarial, antimicrobial, antifungal, antihypertension, analgesic, anti-inflammatory, anti-Alzheimer, antipsychotic and/or anticoagulant agents . The specific chemical reactions involving “[1-(2-Fluorobenzoyl)piperidin-3-yl]methanamine” are not detailed in the search results.Scientific Research Applications
Dopamine D2 Receptor Ligands
Compounds with structures similar to “[1-(2-Fluorobenzoyl)piperidin-3-yl]methanamine” have been studied for their potential as dopamine D2 receptor (D2R) ligands, which are crucial in treating neuropsychiatric disorders such as schizophrenia, Parkinson's disease, depression, and anxiety. These studies emphasize the importance of specific pharmacophoric groups for high D2R affinity, providing insights into therapeutic potentials for related disorders (Jůza et al., 2022).
Cytochrome P450 Isoforms
Research has also been conducted on the selectivity and potency of chemical inhibitors of cytochrome P450 (CYP) isoforms in human liver microsomes, relevant to the metabolism of small-molecule drugs. This study is pertinent to understanding drug-drug interactions and the metabolic profiles of compounds including those structurally related to “this compound” (Khojasteh et al., 2011).
Nucleophilic Aromatic Substitution
The reactivity of piperidine derivatives in nucleophilic aromatic substitution reactions has been explored, indicating quantitative yields in specific conditions. This research sheds light on the chemical behavior and potential synthetic applications of piperidine-related compounds (Pietra & Vitali, 1972).
Ligands for D2-like Receptors
Further investigation into arylcycloalkylamines, including phenylpiperidines, highlights their significance as pharmacophoric groups in antipsychotic agents. These studies explore the structure-activity relationships critical for binding affinity and selectivity at D2-like receptors (Sikazwe et al., 2009).
Properties
IUPAC Name |
[3-(aminomethyl)piperidin-1-yl]-(2-fluorophenyl)methanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17FN2O/c14-12-6-2-1-5-11(12)13(17)16-7-3-4-10(8-15)9-16/h1-2,5-6,10H,3-4,7-9,15H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JNXZIYXSWUPGKE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)C2=CC=CC=C2F)CN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17FN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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